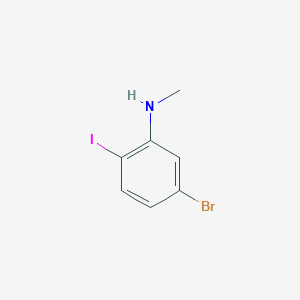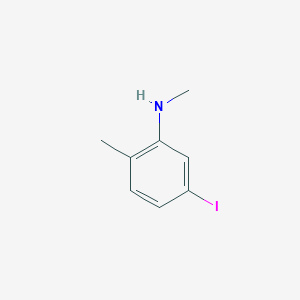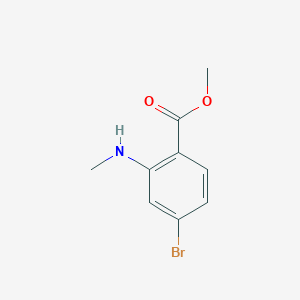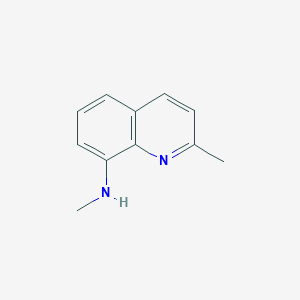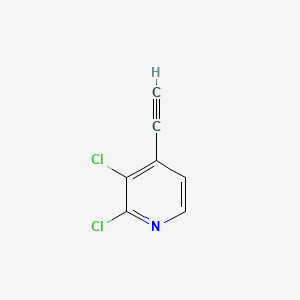
2,3-Dichloro-4-ethynylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichloro-4-ethynylpyridine is an organic compound with the molecular formula C7H3Cl2N. . This compound is characterized by the presence of two chlorine atoms and an ethynyl group attached to a pyridine ring, which imparts distinct chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-4-ethynylpyridine typically involves the chlorination of 4-ethynylpyridine. One common method includes the use of chlorine gas in the presence of a catalyst under controlled temperature conditions . The reaction proceeds as follows:
Chlorination: 4-ethynylpyridine is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride at a temperature range of 50-100°C.
Purification: The resulting product is purified through recrystallization or distillation to obtain pure this compound.
Industrial Production Methods
For large-scale industrial production, the process is optimized to ensure high yield and purity. This often involves continuous flow reactors and advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) .
化学反应分析
Types of Reactions
2,3-Dichloro-4-ethynylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction Reactions: The compound can be reduced to form corresponding alkenes or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products
The major products formed from these reactions include substituted pyridines, carbonyl compounds, and reduced alkenes or alkanes .
科学研究应用
2,3-Dichloro-4-ethynylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and specialty chemicals
作用机制
The mechanism of action of 2,3-Dichloro-4-ethynylpyridine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the chlorine atoms can form halogen bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
2,3-Dichloropyridine: Lacks the ethynyl group, resulting in different reactivity and applications.
4-Ethynylpyridine: Lacks the chlorine atoms, leading to different chemical properties and uses.
2,3-Dichloro-5-ethynylpyridine: Similar structure but with the ethynyl group at a different position, affecting its reactivity and applications.
Uniqueness
2,3-Dichloro-4-ethynylpyridine is unique due to the presence of both chlorine atoms and an ethynyl group on the pyridine ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.
属性
IUPAC Name |
2,3-dichloro-4-ethynylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N/c1-2-5-3-4-10-7(9)6(5)8/h1,3-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYFBSIUUBMIDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=NC=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.01 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
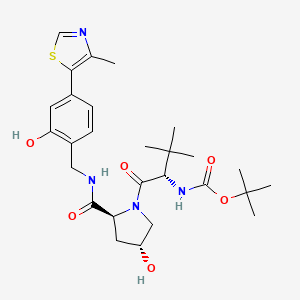

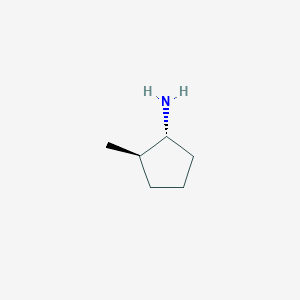
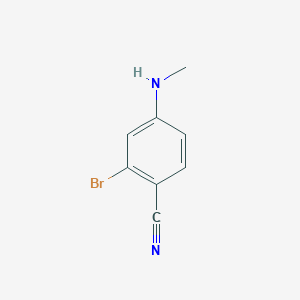

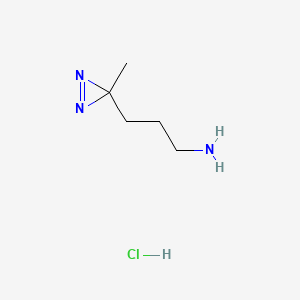
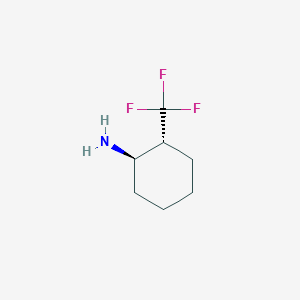
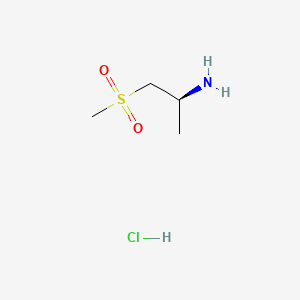
![3-Morpholinobicyclo[1.1.1]pentan-1-amine dihydrochloride](/img/structure/B8183712.png)
